2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Descripción general

Descripción

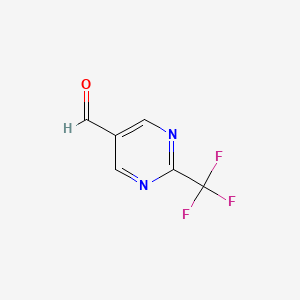

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: is an organic compound with the molecular formula C6H3F3N2O It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the second position and an aldehyde group at the fifth position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrimidine derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or formyl chloride in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

Reduction: 2-(Trifluoromethyl)pyrimidine-5-methanol

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde exhibit significant anticancer properties. A study synthesized a series of trifluoromethyl pyrimidine derivatives with an amide moiety, which were evaluated for their anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that some compounds showed promising activity comparable to doxorubicin, a well-known chemotherapeutic agent .

Inhibition of Acetylcholinesterase

Another application is in the inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds derived from this compound have been studied for their potential to inhibit this enzyme, demonstrating a structure-activity relationship that could lead to the development of new therapeutic agents .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In a study assessing the insecticidal activity against Spodoptera frugiperda and Mythimna separata, certain derivatives exhibited mortality rates ranging from 13.3% to 90% at a concentration of 500 µg/mL. Notably, compound 5w achieved mortality rates comparable to commercial insecticides like chlorantraniliprole .

Antifungal Activity

Additionally, the antifungal potential of these compounds has been explored. Several derivatives showed excellent in vitro antifungal activity against pathogens such as Botrytis cinerea, with inhibition rates exceeding those of standard treatments like tebuconazole .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in the development of advanced materials. Its applications include:

- Fluorinated Polymers : Used in creating polymers with enhanced thermal stability and chemical resistance.

- Organic Electronics : Investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electron-deficient characteristics.

Data Summary

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

- 2-(Trifluoromethyl)pyrimidine-5-methanol

- 2-(Trifluoromethyl)pyrimidine-5-amine

Uniqueness

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its applications in cancer therapy and other pharmacological effects based on diverse research findings.

This compound is characterized by the presence of a trifluoromethyl group and a pyrimidine ring, which contribute to its unique reactivity and biological activity. It serves primarily as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a study evaluated the efficacy of various pyrimidine derivatives against human cancer cell lines, showing promising results for compounds similar to this compound:

These results indicate that this compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its effects is thought to involve the inhibition of key signaling pathways associated with tumor growth. In particular, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy:

- VEGFR-2 Inhibition : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against VEGFR-2, indicating their potential as antiangiogenic agents .

Case Studies

- In Vitro Studies : A comprehensive evaluation of pyrimidine derivatives, including this compound, was conducted on various cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell migration, which are crucial for preventing metastasis .

- In Vivo Efficacy : In xenograft models of pancreatic ductal adenocarcinoma (PDAC), compounds derived from this structure demonstrated significant tumor reduction without substantial toxicity, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine ring have been shown to affect potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and metabolic stability |

| Hydroxyl group | Enhances solubility and may improve cellular uptake |

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUDQBASERVUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590789 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304693-66-1 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.